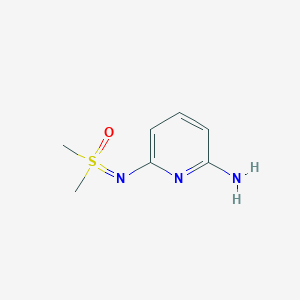
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone is an organic compound with the molecular formula C7H11N3OS It is known for its unique structure, which includes a pyridine ring substituted with an amino group and an imino group, along with a dimethyl sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2,6-diaminopyridine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and imino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone.
Dimethyl Sulfoxide (DMSO): A solvent and reagent used in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine ring structures and functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
IPUAVOXCYNKYMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC(=N1)N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















